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Compound of Interest

Compound Name: 1-Bromo-5-methylhexane

Cat. No.: B1585216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoheptyl bromide, systematically named 1-bromo-5-methylhexane (CAS No:

35354-37-1), is a primary alkyl halide. As an isomer of bromoheptane, its branched structure

imparts specific physical and chemical properties that are of interest in various fields of organic

synthesis.[1] It serves as a valuable intermediate, allowing for the introduction of the isoheptyl

group into molecules, a common motif in the synthesis of pharmaceuticals, agrochemicals, and

specialty materials.[1][2] This document provides a comprehensive overview of the known

experimental properties of isoheptyl bromide, detailed experimental protocols for its synthesis

and characterization, and a theoretical discussion of its chemical reactivity.

Quantitative Data Summary
The experimental physical and spectroscopic properties of isoheptyl bromide (1-bromo-5-
methylhexane) are summarized in the tables below for clear comparison and reference.

Table 1: Physical and Chemical Properties
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Property Value Source(s)

Molecular Formula C₇H₁₅Br [2][3]

Molecular Weight 179.10 g/mol [2][4]

Appearance Colorless liquid [1][2]

Boiling Point 162-163 °C [2][5]

Density 1.103 g/cm³ [2][4]

Refractive Index (n_D) 1.4485 - 1.449 [2][4]

Flash Point 57 °C [2][6]

Water Solubility Not miscible [2][5]

Solubility

Soluble in alcohols, ethers,

acetonitrile (slightly),

chloroform (slightly)

[1][2]

Table 2: Spectroscopic Data (¹H and ¹³C NMR)
Spectra referenced from a 400 MHz spectrometer in CDCl₃[7]

¹H NMR Data ¹³C NMR Data

Assignment
Chemical Shift

(ppm)

Multiplicity &

Coupling (J)
Assignment

Chemical Shift

(ppm)

H-1 (-CH₂Br) 3.41 t, J = 6.9 Hz C-1 (-CH₂Br) 34.1

H-2 (-CH₂-) 1.83 m C-2 (-CH₂-) 33.1

H-3 (-CH₂-) 1.42 m C-3 (-CH₂-) 26.0

H-4 (-CH₂-) 1.19 m C-4 (-CH₂-) 38.0

H-5 (-CH-) 1.54 m C-5 (-CH-) 27.8

H-6, H-7 (-CH₃) 0.88 d, J = 6.6 Hz C-6, C-7 (-CH₃) 22.5
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Table 3: Mass Spectrometry and Infrared Spectroscopy
Data

Spectroscopy Type Key Peaks / Wavenumbers Source(s)

Mass Spectrometry (EI) m/z 179/181 (M+), 137, 163 [7]

Infrared (IR) Spectroscopy

Characteristic C-H stretching

(~2850-2960 cm⁻¹), C-H

bending (~1465 cm⁻¹, ~1370

cm⁻¹), and C-Br stretching

(typically ~500-680 cm⁻¹)

[3]

Theoretical Properties and Reactivity
As a primary alkyl halide, the carbon atom bonded to the bromine in isoheptyl bromide is not

sterically hindered.[8] This structural feature dictates its reactivity, making it an excellent

substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[9]

Sₙ2 Reactivity: The Sₙ2 mechanism is favored due to the accessibility of the electrophilic

carbon for backside attack by a nucleophile. The reaction proceeds in a single, concerted

step where the nucleophile attacks as the bromide leaving group departs.[8][10] Steric

hindrance is the primary factor governing Sₙ2 reaction rates, and for primary halides like

isoheptyl bromide, this barrier is low.[9]

Sₙ1 Reactivity: The Sₙ1 pathway is highly disfavored. This mechanism involves the formation

of a carbocation intermediate.[8] The primary carbocation that would result from the

departure of the bromide ion is highly unstable and energetically unfavorable, making this

pathway kinetically inaccessible under normal conditions.[9]

The following diagram illustrates the logical relationship of the preferred Sₙ2 reaction pathway.
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Logical Diagram: Sₙ2 Reaction Pathway

Mechanism

Isoheptyl Bromide
(Primary Alkyl Halide)

Transition State
[Nu---C---Br]⁻

Backside Attack
(Concerted Step)

Nucleophile (Nu⁻)

Substituted Product
(Inverted Stereochemistry)

Bond Formation &
Bond Cleavage

Leaving Group (Br⁻)

Click to download full resolution via product page

Logical Diagram: Sₙ2 Reaction Pathway

Experimental Protocols
Detailed methodologies for the synthesis and characterization of isoheptyl bromide are

provided below. These protocols are representative and may be adapted based on available

laboratory equipment and reagents.

Synthesis of 1-Bromo-5-methylhexane
This protocol is adapted from a literature procedure for the synthesis of isoheptyl bromide from

its corresponding mesylate precursor.[7]

Objective: To synthesize 1-bromo-5-methylhexane via nucleophilic substitution.

Materials:
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5-methyl-1-hexanol (or its mesylate derivative, 5-methylhexyl methanesulfonate)

Lithium bromide (LiBr)

N,N-Dimethylformamide (DMF), anhydrous

Diethyl ether

Deionized water

Magnesium sulfate (MgSO₄), anhydrous

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Separatory funnel, rotary evaporator

Procedure:

Preparation (if starting from alcohol): If starting with 5-methyl-1-hexanol, it must first be

converted to a suitable leaving group, such as a tosylate or mesylate. This is typically

achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base like

triethylamine or pyridine in a non-protic solvent.

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve lithium bromide (approx. 3.0 equivalents) in anhydrous DMF.

Addition of Substrate: To the stirred LiBr solution, slowly add a solution of 5-methylhexyl

methanesulfonate (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

Heating: Heat the reaction mixture to approximately 45-50 °C. Maintain this temperature and

continue stirring for 3-4 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

Quench the reaction by adding a significant volume of deionized water.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase

multiple times with diethyl ether.
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Washing: Combine the organic extracts and wash sequentially with deionized water and then

with brine to remove residual DMF and salts.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: The crude 1-bromo-5-methylhexane can be purified by fractional distillation

under reduced pressure to yield the final, pure product.

The following diagram outlines the experimental workflow for this synthesis.
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Experimental Workflow: Synthesis of Isoheptyl Bromide

Start:
5-Methylhexyl Mesylate

+ LiBr in DMF

Heat and Stir
(45°C, 3h)

Quench with Water

Extract with
Diethyl Ether

Wash Organic Layer
(Water, Brine)

Dry over MgSO₄

and Filter

Concentrate via
Rotary Evaporation

Purify by
Vacuum Distillation

End:
Pure 1-Bromo-5-methylhexane

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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